molecular formula C21H28N4O4 B11013971 6-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid

6-[({4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexyl}carbonyl)amino]hexanoic acid

Cat. No.: B11013971
M. Wt: 400.5 g/mol
InChI Key: GKNMEKMEKJKKRI-UHFFFAOYSA-N
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Description

6-[({{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]HEXANOIC ACID is a complex organic compound characterized by its unique structure, which includes a benzotriazinone moiety and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[({{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]HEXANOIC ACID typically involves multiple steps, starting with the preparation of the benzotriazinone core. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to isolate the desired product efficiently .

Chemical Reactions Analysis

Types of Reactions

6-[({{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]HEXANOIC ACID undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzotriazinone ring .

Mechanism of Action

The mechanism of action of 6-[({{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]HEXANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The benzotriazinone moiety plays a crucial role in binding to these targets, potentially inhibiting their activity or modulating their function. This interaction can trigger various cellular pathways, leading to the desired biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[({{TRANS}-4-[(4-OXO-1,2,3-BENZOTRIAZIN-3(4{H})-YL)METHYL]CYCLOHEXYL}CARBONYL)AMINO]HEXANOIC ACID is unique due to its combination of the benzotriazinone core with the cyclohexyl and hexanoic acid groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C21H28N4O4

Molecular Weight

400.5 g/mol

IUPAC Name

6-[[4-[(4-oxo-1,2,3-benzotriazin-3-yl)methyl]cyclohexanecarbonyl]amino]hexanoic acid

InChI

InChI=1S/C21H28N4O4/c26-19(27)8-2-1-5-13-22-20(28)16-11-9-15(10-12-16)14-25-21(29)17-6-3-4-7-18(17)23-24-25/h3-4,6-7,15-16H,1-2,5,8-14H2,(H,22,28)(H,26,27)

InChI Key

GKNMEKMEKJKKRI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1CN2C(=O)C3=CC=CC=C3N=N2)C(=O)NCCCCCC(=O)O

Origin of Product

United States

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